molecular formula C8H15BrO B1334967 1-Bromooctan-2-one CAS No. 26818-08-6

1-Bromooctan-2-one

Cat. No. B1334967
CAS RN: 26818-08-6
M. Wt: 207.11 g/mol
InChI Key: YVQBIERXAUCGHI-UHFFFAOYSA-N
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Description

1-Bromooctan-2-one is a brominated ketone that is of interest in various chemical syntheses. While the provided papers do not directly discuss 1-Bromooctan-2-one, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical properties of similar brominated organic compounds. These insights can be extrapolated to understand the characteristics and potential reactivity of 1-Bromooctan-2-one.

Synthesis Analysis

The synthesis of brominated organic compounds can be achieved through various methods. For instance, 1-bromoalumoles can be synthesized by reacting dilithio derivatives with AlBr3, as demonstrated in the synthesis of a stable 1-bromoalumole . Similarly, bromonitromethane can be added to aldehydes catalyzed by NaI to produce 1-bromo-1-nitroalkan-2-ols . These methods suggest that the synthesis of 1-Bromooctan-2-one could potentially be achieved through halogenation reactions involving octan-2-one and a suitable brominating agent.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, with the potential for various isomers. For example, 1-bromobutane has been found to have multiple conformers, including aa, ag, and ga, which were identified through microwave spectroscopy . This indicates that 1-Bromooctan-2-one may also exhibit conformational isomerism, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Brominated compounds are versatile in organic synthesis. 1-Bromo-1-lithioethene, for example, undergoes clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols . This suggests that 1-Bromooctan-2-one could participate in similar addition reactions, potentially acting as an electrophile due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For instance, 1-bromoperfluorooctane exhibits phase transitions and has been studied for its heat capacities . Although 1-Bromooctan-2-one is not perfluorinated, it is reasonable to assume that it would have distinct physical properties such as melting and boiling points, which could be influenced by the presence of the bromine atom and the ketone group.

Scientific Research Applications

Synthesis of 2-Hydroxyethyl n-Octyl Sulfide

1-Bromooctane is utilized in synthesizing 2-hydroxyethyl n-octyl sulfide using phase transfer catalysis technique under solvent-free conditions. This process has potential for industrial application due to its simplicity, convenience, and uncomplicated aftertreatment, offering a yield of approximately 98.5% under optimal conditions (Zhang Ya-dong, 2010).

Gas Chromatographic Test Development

1-Bromooctane plays a role in the development of tests for detecting and quantifying bromopropane in human urine. This is significant in industrial solvent usage, where chronic toxicity of bromopropanes can be a health concern for workers. The test involves the use of a headspace gas chromatographic technique with an electron capture detector (C. B'hymer & K. Cheever, 2005).

Catalytic Reduction Research

1-Bromooctane is utilized in the study of its catalytic reduction by nickel(I) salen electrogenerated at a mercury cathode in dimethylformamide. This research contributes to understanding the formation of various products like n-octane, 1-octene, and di-n-octylmercury through the intermediacy of n-octyl radicals (Andrea L Guyon et al., 2002).

Isomer Separation Techniques

Innovative techniques are being developed for the separation of haloalkane isomers, like 1-bromooctane, using solid supramolecular adsorption materials. This research holds significant value in industrial applications due to its high selectivity and efficiency (Jiarui Wu et al., 2022).

Vibrational Analysis Studies

1-Bromooctane's vibrational properties have been extensively studied using Fourier transform infrared and Raman spectra. These analyses are crucial for understanding the molecular behavior of such compounds in various phases (Devinder Singh et al., 2010).

Safety And Hazards

The safety information for 1-Bromooctan-2-one includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-bromooctan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBIERXAUCGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181311
Record name 1-Bromooctan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromooctan-2-one

CAS RN

26818-08-6
Record name 1-Bromo-2-octanone
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URL https://commonchemistry.cas.org/detail?cas_rn=26818-08-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromooctan-2-one
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Record name 1-Bromooctan-2-one
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Record name 1-bromooctan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AS Dhindsa, MR Bryce, MC Petty, K Kobayashi… - Synthetic metals, 1989 - Elsevier
… 4,4'(5')Di-n-hexyl-TTF (10a) and 4,4'(5')-di-n-octadecyl-TTF {10b) have been obtained, each as a mixture of two geometrical isomers, by elaboration of 1-bromooctan-2-one and 1-…
Number of citations: 7 www.sciencedirect.com
S Parthasarathy, UP Steinbrecher… - Proceedings of the …, 1985 - National Acad Sciences
… 1-Bromooctan-2-one was synthesized by reacting heptanoyl chloride with excess diazomethane, followed by treatment of the resulting diazoketone with 50%o (wt/vol) aqueous …
Number of citations: 517 www.pnas.org
MK Jain, BZ Yu, J Rogers, GN Ranadive, OG Berg - Biochemistry, 1991 - ACS Publications
Materials and Methods Bromooctanone was prepared as described by Visser et al.(1971). PNBS was purchased from Aldrich and recrystallized from methanol. PNBr was from Sigma. …
Number of citations: 116 pubs.acs.org
NI Kapustina, LL Sokova, RG Gasanov… - Russian Chemical …, 2007 - Springer
… According to 1H NMR and chromato mass spectrometry data, if ratio of reagents is 1 : 4 : 1, then 3 bromooctan 2 one (5), 1 bromooctan 2 one (6), and a small amount of octan 2 one are …
Number of citations: 3 link.springer.com
FR Bisogno, A Cuetos, AA Orden… - Advanced Synthesis …, 2010 - Wiley Online Library
… For this purpose, we chose 1-bromooctan-2-one (1a)10 as model substrate. Using Lactobacillus brevis ADH (LBADH)13 as catalyst at pH 7.5, only 10% of enantiopure (S)-epoxide 3a …
Number of citations: 27 onlinelibrary.wiley.com
X Sallenave, S Delbaere… - Journal of Physical …, 2007 - Wiley Online Library
… Starting with 4b (0.150 g, 0.311 mmol), the same procedure as for 6a was applied with 1-bromooctan-2-one (0.250g, 1.20mmol) and stirring for 72 h. Yield 0.060 g (38%); mp 1488C; dH …
Number of citations: 5 onlinelibrary.wiley.com
RGD Taylor, J Cameron, IA Wright… - Beilstein Journal of …, 2015 - beilstein-journals.org
… Compound 4 was prepared in three steps starting with 1-bromooctan-2-one (Scheme 1). The substitution of the bromine atom for a thiocyanate group gave 1-thiocyanatooctan-2-one, …
Number of citations: 11 www.beilstein-journals.org
YY Peng, BY Zhuo, ZQ Wang, B Liu… - Organic Chemistry …, 2022 - pubs.rsc.org
… Some other α-bromo phenylethanones with MeO and Cl as substituents (2c, 2f, 2n and 2q), 2-bromo-1-(thiophen-2-yl)ethan-1-one (2t) and 1-bromooctan-2-one (2w) were reacted. The …
Number of citations: 0 pubs.rsc.org
S Li, J Yuan, P Deng, W Ma, Q Zhang - Solar energy materials and solar …, 2013 - Elsevier
… 1,5-Dihydroxynaphthalene (3.20 g, 20.0 mmol) and potassium carbonate (13.82 g, 100 mmol) were added to a solution of 1-bromooctan-2-one (12.43 g, 60 mmol) in dimethylformamide …
Number of citations: 24 www.sciencedirect.com
S Xu, P Wu, W Zhang - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
α-Bromo ketones are versatile intermediates of high practical utility. Traditional approaches to these compounds are restricted to a relatively hazardous/complex reagent combination, a …
Number of citations: 22 pubs.rsc.org

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